(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
Description
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral sulfonamide-containing pyrrolidine derivative. Its molecular formula is C₁₁H₁₂FNO₄S, with a molecular weight of 273 Da. The compound features a fluorobenzenesulfonyl group attached to the nitrogen of a pyrrolidine ring, with a carboxylic acid substituent at the 2R position. This stereochemistry is critical for its interactions with biological targets, particularly enzymes like histone deacetylases (HDACs), where enantiomeric specificity often dictates activity .
The compound is structurally related to intermediates in drug discovery for HDAC inhibitors and protease modulators .
Properties
Molecular Formula |
C11H12FNO4S |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
(2R)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
ISYUAFVYETYRPO-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Stereoisomers and Enantiomeric Differences
(2S)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic Acid
- Key Difference : The 2S enantiomer (CAS 97801-56-4) has identical functional groups but opposite stereochemistry at the pyrrolidine C2 position. This difference can drastically alter binding affinities. For example, in HDAC inhibition, the 2R configuration may favor interactions with chiral enzyme pockets, while the 2S form might exhibit reduced activity or off-target effects .
- Molecular Weight : 273 Da (same as the 2R form).
- (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic Acid Key Difference: This derivative (CAS 299181-56-9) includes a hydroxyl group at the pyrrolidine C4 position. Molecular Formula: C₁₁H₁₂FNO₅S (vs. C₁₁H₁₂FNO₄S for the target compound) .
Substituent Variations on the Aromatic Ring
- Brominated Analog: (2R)-1-(4-Bromobenzenesulfonyl)pyrrolidine-2-carboxylic Acid Key Difference: Replacing fluorine with bromine increases molecular weight (357 Da vs. 273 Da) and introduces a heavier halogen.
Methyl Ester Derivatives : (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylate Methyl Ester
Functional Group Modifications
- Amide Derivatives: Compounds like (2R)-1-[4-(4-Aminophenyl)benzenesulfonyl]pyrrolidine-2-carboxylic Acid Methyl Ester Key Difference: The introduction of an amide bond (e.g., compound 5a in ) replaces the carboxylic acid with a methyl ester and adds an aromatic amine. This alters electronic properties (e.g., basicity) and may shift selectivity toward amine-binding targets like proteases .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Stereochemical Impact: The 2R configuration in the target compound is associated with higher binding affinity to HDAC6 in preclinical studies compared to the 2S form, as observed in related α-amino amide derivatives .
- Halogen Effects : Fluorine’s electronegativity enhances the sulfonamide group’s electron-withdrawing capacity, improving stability against enzymatic degradation compared to brominated analogs .
- Hydroxyl Group Addition: The 4-hydroxyl derivative (CAS 299181-56-9) shows ~20% increased solubility in aqueous buffers, making it favorable for intravenous formulations .
Biological Activity
(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid, also known as 1-(4-fluorophenylsulfonyl)proline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.
- Molecular Formula : CHFNOS
- Molecular Weight : 273.28 g/mol
- CAS Number : 1007962-28-8
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2-carboxylic acids exhibit significant anticancer properties. In particular, compounds similar to (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid have been evaluated for their effects on various cancer cell lines.
- Case Study : A study involving A549 human lung cancer cells demonstrated that the compound reduced cell viability significantly. The treatment with (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid at a concentration of 100 µM resulted in a reduction of cell viability by approximately 63.4% compared to untreated controls (p < 0.05) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. While some related compounds showed promising activity against Gram-positive bacteria, the specific activity of (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid remains to be fully characterized.
- Screening Results : In a broader screening of pyrrolidine derivatives against multidrug-resistant bacterial and fungal pathogens, some showed no antibacterial or antifungal activity (MIC > 128 µg/mL). However, structure-dependent modifications may enhance antimicrobial efficacy .
The biological activity of (2R)-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. The sulfonyl group may enhance binding affinity to target proteins involved in these pathways.
Research Findings Summary
| Study Focus | Cell Line/Model | Concentration (µM) | Viability Reduction (%) | Significance (p-value) |
|---|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 100 | 63.4 | <0.05 |
| Antimicrobial Activity | Various Pathogens | Not specified | MIC > 128 | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
